molecular formula C13H8N4S B3805832 3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No. B3805832
M. Wt: 252.30 g/mol
InChI Key: KKXFVOZAPBCLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold . This scaffold is known to compete with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various methods . One efficient and straightforward methodology involves a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The structure of “3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” comprises a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit substituted in the 3-position by a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been studied . These compounds have shown significant antimicrobial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives are influenced by their hydrogen bond accepting and donating characteristics, which allow them to make specific interactions with different target receptors .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves interactions with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Future Directions

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which “3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” belongs, has profound importance in drug design, discovery, and development . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

1-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c1-2-6-11-10(5-1)17-12(15-16-13(17)18-11)9-4-3-7-14-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXFVOZAPBCLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3S2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 2
Reactant of Route 2
3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 3
Reactant of Route 3
3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 4
Reactant of Route 4
3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 5
Reactant of Route 5
3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 6
Reactant of Route 6
3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.